Coagulin F Coagulin F Coagulin F is a natural product found in Withania coagulans with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1935936
InChI: InChI=1S/C28H36O5/c1-16-14-23(32-24(31)18(16)15-29)27(4)21-11-13-28(33-27)20-9-8-17-6-5-7-22(30)26(17,3)19(20)10-12-25(21,28)2/h5-6,8,19-21,23,29H,7,9-15H2,1-4H3/t19-,20+,21-,23+,25+,26-,27-,28+/m0/s1
SMILES:
Molecular Formula: C28H36O5
Molecular Weight: 452.6 g/mol

Coagulin F

CAS No.:

Cat. No.: VC1935936

Molecular Formula: C28H36O5

Molecular Weight: 452.6 g/mol

* For research use only. Not for human or veterinary use.

Coagulin F -

Specification

Molecular Formula C28H36O5
Molecular Weight 452.6 g/mol
IUPAC Name (1R,2R,10R,11S,14R,15S,16S)-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-4,6-dien-9-one
Standard InChI InChI=1S/C28H36O5/c1-16-14-23(32-24(31)18(16)15-29)27(4)21-11-13-28(33-27)20-9-8-17-6-5-7-22(30)26(17,3)19(20)10-12-25(21,28)2/h5-6,8,19-21,23,29H,7,9-15H2,1-4H3/t19-,20+,21-,23+,25+,26-,27-,28+/m0/s1
Standard InChI Key XLKFUJPNXPVFRF-LXSIAZRUSA-N
Isomeric SMILES CC1=C(C(=O)O[C@H](C1)[C@@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)CC=C6)C)C)O2)C)CO
Canonical SMILES CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC=C6)C)C)O2)C)CO

Introduction

Structural Characteristics of Coagulin F

Comparison with Other Coagulins

Coagulin F shares structural similarities with other coagulins isolated from W. coagulans, but differs in specific functional groups and stereochemistry. The following table compares the structural characteristics of Coagulin F with other related coagulins:

CompoundStructure NameKey Structural Features
Coagulin F27-hydroxy-14,20-epoxy-1-oxo(22R)-witha-3,5,24-trienolide27-hydroxyl, 14,20-epoxy bridge, double bonds at 3,5,24
Coagulin G17,27-dihydroxy-14,20-epoxy-1-oxo(22R)-witha-3,5,24-trienolideAdditional 17-hydroxyl group compared to Coagulin F
Coagulin L3-(beta-D-glucopyranosyloxy)-14,17,20,22-tetrahydroxy-1-oxo-witha-5,24-dienolideGlucopyranosyloxy group at position 3, lacks epoxy bridge
Coagulin N15α,17-dihydroxy-14,20-epoxy-3β-(O-β-D-glucopyranosyl)-1-oxo-witha-5,24-dienolideGlucopyranosyl group at position 3, hydroxyl groups at 15 and 17

This structural diversity accounts for the varying biological activities observed among different coagulins .

Source and Isolation of Coagulin F

Botanical Source

Coagulin F is primarily isolated from Withania coagulans (Stocks) Dunal, a medicinal plant belonging to the Solanaceae family. This plant is native to the eastern Mediterranean region, extending to South Asia, particularly India, Pakistan, and Afghanistan . The plant is commonly known as "Paneer Dodi" or "Indian Cheese Maker" due to its traditional use in milk coagulation for cheese preparation.

W. coagulans is a rigid, gray, tomentose undershrub that typically grows to a height of 60-120 cm. It has small pale flowers, globose berries, and oblong leaves. The plant thrives in arid and semi-arid regions and is well-adapted to survive in harsh environmental conditions .

Distribution in Plant Parts

Coagulin F, along with other withanolides, is distributed throughout different parts of the W. coagulans plant, though concentration varies by plant part. The following table outlines the distribution of Coagulin F and related compounds in different plant parts:

Plant PartMajor Withanolides PresentPresence of Coagulin F
Fruits/BerriesWithacoagulin, Coagulanolide, Withanolides FConfirmed
Leaves/Aerial partsWithacoagulins A-E, Various withanolidesReported
Whole plantCoagulins F-R, Various withanolidesConfirmed
RootsVarious withanolidesLimited data

The fruits (berries) of W. coagulans are particularly rich in withanolides, including Coagulin F, making them the primary source for isolation of these compounds .

Biological Activities of Coagulin F

Anti-inflammatory Activities

The anti-inflammatory properties of withanolides from W. coagulans, potentially including Coagulin F, have been documented in various experimental models. While specific data on Coagulin F is limited, related coagulins have demonstrated anti-inflammatory effects through:

  • Inhibition of pro-inflammatory cytokine production

  • Suppression of inflammatory mediators

  • Modulation of inflammatory signaling pathways

  • Antioxidant effects that reduce inflammation-associated oxidative stress

For example, Coagulin-L has been shown to suppress TLR4-induced immune mediators such as cytokines and chemokines, suggesting similar potential mechanisms for Coagulin F .

Hepatoprotective Effects

The hepatoprotective potential of withanolides from W. coagulans has been documented, with 3β-hydroxy-2,3-dihydro-withanolide F showing marked protective effects against CCl4-induced hepatotoxicity. While direct studies on Coagulin F's hepatoprotective effects are lacking, its structural similarity to other protective withanolides suggests potential hepatoprotective activity, possibly through:

  • Antioxidant mechanisms that protect hepatocytes from oxidative damage

  • Modulation of liver enzyme levels

  • Anti-inflammatory effects that reduce hepatic inflammation

  • Potential regenerative effects on liver tissue

Comparative Analysis with Other Coagulins

Comparative Biological Activities

The following table compares the documented biological activities of Coagulin F with other related coagulins:

CompoundAntihyperglycemicAnti-inflammatoryHepatoprotectiveImmunomodulatoryOther Activities
Coagulin FLikely activePotentially activePotentially activeLimited dataLimited data
Coagulin LConfirmed activeConfirmed activePotentially activeConfirmed activeAntidyslipidemic, antioxidant
CoagulanolideConfirmed activePotentially activeLimited dataLimited dataLimited data
Withanolide FConfirmed activePotentially activeConfirmed activeLimited dataAntitumor

While Coagulin F-specific data is limited, the similar structure suggests comparable activities to other coagulins, with potential variations in potency and specific mechanisms .

Future Research Directions

Gaps in Current Knowledge

Several important gaps exist in the current understanding of Coagulin F:

  • Detailed pharmacokinetic and pharmacodynamic profiles

  • Specific molecular targets and mechanisms of action

  • Comprehensive toxicological evaluation

  • Structure-activity relationships comparing Coagulin F with other withanolides

  • Optimal formulation strategies to enhance bioavailability

Promising Research Areas

Future research on Coagulin F could profitably focus on:

  • Isolation, purification, and structural characterization techniques specifically optimized for Coagulin F

  • Synthetic or semi-synthetic approaches to produce Coagulin F or analogs with enhanced properties

  • Detailed mechanism-of-action studies using modern molecular and cellular techniques

  • Clinical investigations of safety, efficacy, and therapeutic applications

  • Development of standardized analytical methods for quality control in potential pharmaceutical applications

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